2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is an interesting compound widely used in various scientific fields due to its unique chemical properties. The compound contains multiple fluorine atoms, making it highly resistant to metabolic degradation, which can be beneficial in certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a halogenated precursor with a suitable nucleophile under controlled conditions.
Industrial Production Methods
In industrial settings, this compound can be produced in bulk using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Reaction conditions typically involve temperatures ranging from 50 to 150 degrees Celsius, with the use of polar aprotic solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form simpler alcohols or alkanes.
Substitution: Common in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Nucleophiles like sodium hydroxide or potassium carbonate.
Major Products Formed
The products depend on the type of reaction:
Oxidation typically produces ketones or carboxylic acids.
Reduction yields alkanes or simpler alcohols.
Substitution can yield various functionalized derivatives of the original compound.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol has several applications:
Chemistry: : Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: : It can act as a probe to study the interaction of fluorinated compounds with biological systems.
Industry: : Employed in the production of specialty chemicals and materials that require high fluorine content.
Mechanism of Action
The compound's action mechanism often involves the interaction of its fluorinated groups with target molecules. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity and selectivity toward specific molecular targets, which is advantageous in pharmaceuticals and biochemical research.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is unique due to the presence of multiple fluorine atoms, making it more metabolically stable compared to similar compounds.
Similar Compounds
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
2,2,2-Trifluoro-1-(3-trifluoromethylphenyl)ethanol
These compounds share similar structural features but lack the extensive fluorination present in this compound, affecting their chemical behavior and applications.
There you go—a detailed dive into this fascinating compound! What sparked your interest in it?
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F9NO2/c11-8(12,13)5-3-4(20-7(21)9(14,15)16)1-2-6(5)22-10(17,18)19/h1-3,7,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCASKFJGXJFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(C(F)(F)F)O)C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698141 | |
Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-44-9 | |
Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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